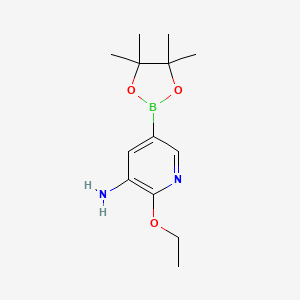
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its structure includes a pyridine ring substituted with an ethoxy group, an amine group, and a boronic ester group, making it a versatile intermediate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-ethoxy-5-bromo-3-aminopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to rigorous purification processes, including crystallization and chromatography, to isolate the desired product .
化学反応の分析
Types of Reactions
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester and facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Cross-Coupling Products: Biaryl compounds or other coupled products depending on the halide used.
Oxidation Products: Boronic acids or borate esters.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The ethoxy and amine groups can also participate in various chemical transformations, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both an ethoxy group and an amine group allows for diverse functionalization possibilities, making it a valuable intermediate in organic synthesis .
生物活性
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H19BN2O3, with a molecular weight of 250.10 g/mol. Its structure features a pyridine ring substituted with an ethoxy group and a dioxaborolane moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group can participate in reversible covalent bonding with nucleophiles such as amino acids in proteins. This property may enhance the compound's efficacy as a kinase inhibitor or in other enzymatic pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to inhibit tyrosine kinases has been particularly noted. For instance:
- Inhibition of c-MET and ALK : Studies have shown that derivatives of this compound can inhibit c-MET and ALK kinases effectively. This inhibition is crucial in the context of non-small cell lung cancer (NSCLC) treatment .
- Cytotoxicity Assays : MTT assays conducted on various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The IC50 values were comparable to those of established inhibitors like crizotinib .
Other Biological Activities
Apart from anticancer effects, there are indications of other biological activities:
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial properties against a range of pathogens.
- Neuroprotective Effects : Preliminary research hints at potential neuroprotective effects in models of neurodegenerative diseases.
Case Studies
特性
分子式 |
C13H21BN2O3 |
|---|---|
分子量 |
264.13 g/mol |
IUPAC名 |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H21BN2O3/c1-6-17-11-10(15)7-9(8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6,15H2,1-5H3 |
InChIキー |
UIGAPINFOJLQPO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















